tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heteroaromatic compound featuring a quinoxaline core substituted with a chlorine atom at position 7 and a tert-butyl carboxylate group at position 1. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and covalent ligands . The tert-butyl group enhances steric bulk and stability, while the chlorine substituent influences electronic properties and reactivity in downstream functionalization.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 7-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
MYOHFFNSRYYGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Systems
Comparative studies reveal that polar aprotic solvents like THF enhance reaction rates for nitro reductions, while methanol improves solubility of ammonium chloride. Iron powder (200 mesh) outperforms zinc or tin alternatives in minimizing side reactions such as over-reduction or dehalogenation.
Temperature and Time Dependencies
Optimal nitro reduction occurs at 60°C, with prolonged heating (>6 hours) leading to decomposition. Boc protection reactions benefit from low temperatures (0–5°C) to suppress di-Boc byproducts.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding quinoxaline N-oxide.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 270.75 g/mol
- CAS Number : 1784799-80-9
The compound features a chloro group at the 7-position of the quinoxaline ring and a tert-butyl ester at the carboxylic acid functional group. This unique structure contributes to its biological activity and pharmacological potential.
Biological Activities
Research indicates that tert-butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate exhibits several noteworthy biological activities:
- GPR6 Modulation : The compound acts as a modulator of G protein-coupled receptor 6 (GPR6), which is implicated in various neurological disorders. Targeting this receptor may offer therapeutic interventions for conditions such as depression and anxiety.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties, indicating potential applications in treating inflammatory diseases.
- Anticancer Activity : Some derivatives of quinoxaline compounds have shown promising anticancer effects, suggesting that this compound could also be explored for cancer treatment .
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound. These methods are advantageous due to their simplicity and scalability, making them suitable for pharmaceutical applications:
- Method A : Involves the reaction of appropriate quinoxaline derivatives with tert-butyl chloroformate under basic conditions.
- Method B : Utilizes palladium-catalyzed coupling reactions to introduce the chloro substituent at the desired position on the quinoxaline ring.
Case Study 1: GPR6 Signaling Pathways
A study investigated the interactions of this compound with GPR6 signaling pathways. The findings demonstrated that modulation of GPR6 can influence neuronal signaling, potentially leading to novel treatments for neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes key features of compounds related to this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | No chloro substituent | Focused on different biological pathways |
| tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | Bromine instead of chlorine | Potentially different pharmacological profiles |
| tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | Formyl group at position 7 | May exhibit distinct reactivity due to aldehyde functionality |
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituent type (halogen, nitro, or functional groups) and position on the quinoxaline or related scaffolds (e.g., quinoline, isoquinoline). Below is a comparative analysis:
Substituent Position and Electronic Effects
Physicochemical Properties
Melting Points :
Spectroscopic Data :
Key Research Findings
- Covalent Ligand Discovery : The 6-nitro analog (S-5) undergoes acryloylation to generate electrophilic warheads for kinase targeting, highlighting the role of electron-deficient substituents in covalent bond formation .
- Structural Insights : Fluorine substitution at position 7 or 8 improves metabolic stability in vivo compared to chloro analogs, as evidenced by pharmacokinetic studies on related fluorinated heterocycles .
- Synthetic Versatility : Bromo and iodo derivatives exhibit superior reactivity in Buchwald-Hartwig aminations compared to chloro analogs, enabling diverse C–N bond formations .
Biological Activity
tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- CAS Number : 679392-23-5
- Structure : The compound features a chloro substituent at the 7-position of the quinoxaline ring and a tert-butyl ester at the carboxylate position.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives, including those related to this compound, demonstrated high efficacy against various bacterial strains. Specifically, compounds with similar structures showed potent activity against Gram-positive bacteria and moderate effects on Gram-negative strains .
Anticancer Properties
Quinoxaline derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds in this class can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The mechanism appears to involve the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 2.3 | Induces apoptosis through BCL2 downregulation |
| Similar Derivative | HCT-116 | 1.9 | Activates caspase pathways |
Antifungal Activity
Some studies have reported antifungal activity comparable to established antifungals like amphotericin B against Candida albicans. This suggests a promising avenue for further development in treating fungal infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : By modulating apoptotic pathways, it promotes cell death in cancerous cells.
- Antimicrobial Mechanisms : The presence of chlorine and other functional groups may enhance interaction with microbial cell membranes or specific targets within microbial cells.
Case Studies
- Anticancer Study : A recent investigation into quinoxaline derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 2.3 µg/mL. This was attributed to its ability to downregulate BCL2 expression and activate caspase cascades .
- Antimicrobial Efficacy : In a comparative study on antimicrobial properties, derivatives similar to tert-butyl 7-chloro-3,4-dihydroquinoxaline were tested against various bacterial strains. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the potential for development as a broad-spectrum antimicrobial agent .
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves coupling 7-chloroquinoxaline-1-carboxylic acid with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent under reflux conditions (e.g., 12–24 hours in dichloromethane or THF). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization strategies include:
- Adjusting stoichiometric ratios (e.g., excess tert-butyl alcohol).
- Modifying reaction temperature (40–60°C for controlled activation).
- Employing alternative coupling agents (e.g., EDC·HCl) to reduce side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and aromatic/heterocyclic protons (δ 6.8–7.5 ppm). The chloro substituent’s electronic effects are observable in splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 269.09 (C₁₃H₁₇ClN₂O₂⁺).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects trace impurities .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group. Avoid prolonged exposure to humidity or acidic/basic vapors .
Advanced Research Questions
Q. How does the chloro substituent at position 7 influence the compound’s reactivity compared to fluoro or methyl analogs?
- Methodological Answer : The chloro group’s electronegativity and moderate steric bulk alter electronic and steric profiles:
- Electrophilic Substitution : Chloro directs electrophiles to meta positions in the quinoxaline ring, unlike methyl (ortho/para-directing).
- Hydrolysis Kinetics : Chloro slows ester hydrolysis compared to electron-donating groups (e.g., methyl) due to reduced carbonyl electrophilicity.
- Comparative data for analogs:
| Substituent | Hydrolysis Rate (k, h⁻¹) | LogP |
|---|---|---|
| –Cl | 0.12 | 2.8 |
| –F | 0.18 | 2.5 |
| –CH₃ | 0.25 | 3.1 |
Q. What strategies resolve contradictions in reported biological activities of structurally similar quinoxaline derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., –Cl vs. –Br at position 7) to isolate contributions to bioactivity.
- Data Normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., doxorubicin) to account for inter-lab variability .
Explain the mechanistic pathway for acid-catalyzed hydrolysis of the tert-butyl ester group in this compound.
- Methodological Answer :
- Step 1 : Protonation of the ester carbonyl oxygen by HCl (or H₂SO₄), increasing electrophilicity.
- Step 2 : Nucleophilic attack by water, forming a tetrahedral intermediate.
- Step 3 : Cleavage of the tert-butyl group, yielding 7-chloroquinoxaline-1-carboxylic acid and tert-butanol.
- Kinetic monitoring via 1H NMR (disappearance of δ 1.4 ppm signal) confirms reaction progress .
Q. How would you design a pharmacokinetic (PK) study comparing this compound with its de-esterified analog?
- Methodological Answer :
- In Vitro PK :
- Plasma stability assays (37°C, rat/human plasma) with LC-MS quantification.
- Microsomal incubation (CYP450 enzymes) to assess metabolic clearance.
- In Vivo PK : Administer compounds intravenously/orally to rodents; collect blood samples at intervals (0–24h). Use LC-MS/MS to measure:
- Cmax : Peak plasma concentration.
- t₁/₂ : Half-life.
- AUC : Area under the curve for bioavailability .
Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase).
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER or GROMACS) to assess stability over 100 ns.
- QSAR Models : Train models on datasets of quinoxaline derivatives to predict IC₅₀ values for new analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
